
3,4-Dibromo-5-methylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dibromo-5-methylphenol is an organic compound that belongs to the class of bromophenols. It is characterized by the presence of two bromine atoms and a methyl group attached to a phenol ring. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4-Dibromo-5-methylphenol can be synthesized through the bromination of 5-methylphenol (also known as p-cresol). The reaction typically involves the use of bromine (Br2) as the brominating agent in the presence of a solvent such as acetic acid or carbon tetrachloride. The reaction is carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale bromination processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
3,4-Dibromo-5-methylphenol undergoes various types of chemical reactions, including:
Electrophilic Substitution: The bromine atoms on the phenol ring make it susceptible to further electrophilic substitution reactions.
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The bromine atoms can be reduced to form the corresponding phenol.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as nitric acid (HNO3) or sulfuric acid (H2SO4) can be used under controlled conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Electrophilic Substitution: Products include nitrated or sulfonated derivatives.
Oxidation: Quinones are formed as major products.
Reduction: The corresponding phenol is obtained.
Scientific Research Applications
3,4-Dibromo-5-methylphenol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other brominated compounds.
Biology: It is studied for its antimicrobial properties and potential use in developing new antibiotics.
Medicine: Research is being conducted on its potential therapeutic effects, including its role as an anti-inflammatory agent.
Industry: It is used in the manufacture of dyes, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 3,4-Dibromo-5-methylphenol involves its interaction with various molecular targets. The bromine atoms enhance its electrophilic nature, making it reactive towards nucleophiles. The hydroxyl group can form hydrogen bonds, influencing its biological activity. The compound can interact with enzymes and proteins, affecting their function and leading to various biological effects.
Comparison with Similar Compounds
3,4-Dibromo-5-methylphenol can be compared with other bromophenols such as:
- 2,4-Dibromophenol
- 3,5-Dibromophenol
- 2,6-Dibromophenol
Uniqueness
The unique combination of bromine atoms and a methyl group in this compound gives it distinct chemical properties, making it more reactive in certain reactions compared to its analogs
Properties
Molecular Formula |
C7H6Br2O |
|---|---|
Molecular Weight |
265.93 g/mol |
IUPAC Name |
3,4-dibromo-5-methylphenol |
InChI |
InChI=1S/C7H6Br2O/c1-4-2-5(10)3-6(8)7(4)9/h2-3,10H,1H3 |
InChI Key |
ZXVKJGPNIAOMMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1Br)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



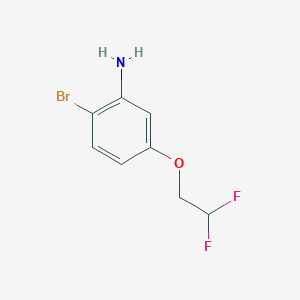
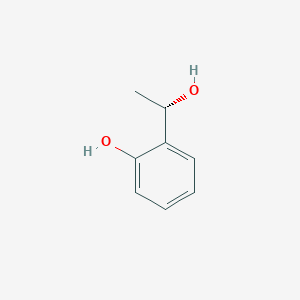
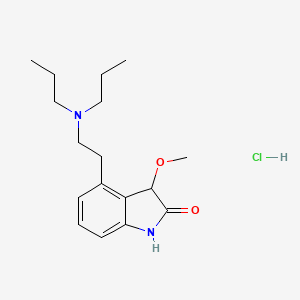
![ethyl (4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B13433137.png)
amine](/img/structure/B13433139.png)

![6-[2-(4,6-Diamino-1,3,5-triazin-2-yl)cyclobutyl]-1,3,5-triazine-2,4-diamine](/img/structure/B13433147.png)
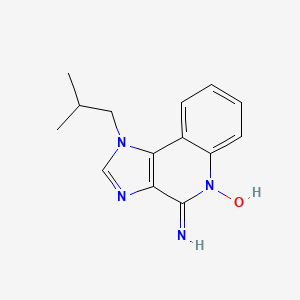
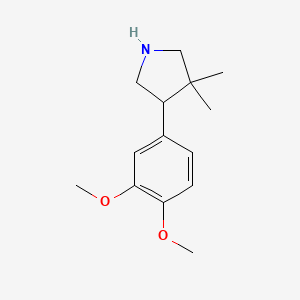
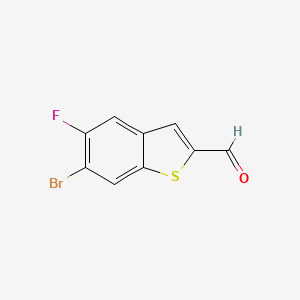
![tert-butyl N-[3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]propyl]carbamate](/img/structure/B13433165.png)
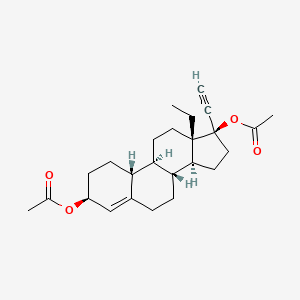
![(2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1R)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B13433176.png)
